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5-Fluoromethylimidazole
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Overview
Description
5-Fluoromethylimidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoromethylimidazole typically involves the fluorination of 5-bromomethylimidazole using potassium fluoride in the presence of a cryptand such as Kryptofix in refluxing acetonitrile . This method boosts the nucleophilicity of fluoride by complexing with the cation, facilitating the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoromethylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Potassium fluoride in the presence of a cryptand.
Major Products: The major products formed from these reactions include various fluorinated imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Fluoromethylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts for organic reactions
Mechanism of Action
The mechanism of action of 5-Fluoromethylimidazole involves its interaction with specific molecular targets, leading to various biological effects. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can result in the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
5-Fluoroimidazole: Another fluorinated imidazole with similar properties but different substitution patterns.
5-Trifluoromethylimidazole: Contains a trifluoromethyl group, offering different chemical and biological properties.
2-Fluoromethylimidazole: Fluorine atom positioned differently, leading to distinct reactivity and applications
Uniqueness: 5-Fluoromethylimidazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom enhances its stability and binding properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H5FN2 |
---|---|
Molecular Weight |
100.09 g/mol |
IUPAC Name |
5-(fluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H5FN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7) |
InChI Key |
CIVKLHWNJHSVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CF |
Origin of Product |
United States |
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